N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine
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Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine typically involves the formation of the pyrazole ring followed by the introduction of the butan-2-yl and ethylamine groups. One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The butan-2-yl group can be introduced via alkylation reactions, while the ethylamine moiety can be added through reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole core structure and have similar reactivity and applications.
Bis(pyrazolyl)methanes: These derivatives also feature pyrazole rings and are used in similar synthetic and medicinal contexts.
Uniqueness
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-2-yl group and an ethylamine moiety sets it apart from other pyrazole derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H19N3/c1-4-9(3)13-10(6-7-12-13)8-11-5-2/h6-7,9,11H,4-5,8H2,1-3H3 |
InChI Key |
JHHOXJQAKDHUGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCC |
Origin of Product |
United States |
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